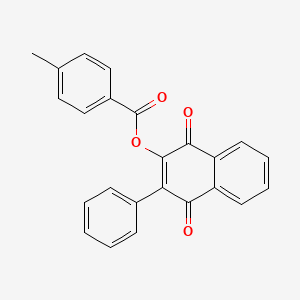
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate is a complex organic compound that belongs to the class of naphthoquinones. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a naphthalene ring system with two ketone groups at positions 1 and 4, a phenyl group at position 3, and a 4-methylbenzoate ester group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate typically involves multiple steps. One common method starts with the preparation of 3-phenyl-1,4-naphthoquinone. This can be achieved through the oxidation of 3-phenyl-1,4-dihydronaphthalene using reagents such as potassium permanganate or chromium trioxide. The resulting 3-phenyl-1,4-naphthoquinone is then reacted with 4-methylbenzoic acid in the presence of a dehydrating agent like thionyl chloride to form the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone moiety to a hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces hydroquinones.
Aplicaciones Científicas De Investigación
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential cytotoxic effects on cancer cells.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components such as DNA, proteins, and lipids, ultimately leading to cell death. The compound’s ability to intercalate into DNA and disrupt its function is also a key aspect of its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A simpler analog with similar redox properties.
2-Methyl-1,4-naphthoquinone: Known for its vitamin K activity.
3-Phenyl-1,4-naphthoquinone: A direct precursor in the synthesis of the target compound.
Uniqueness
1,4-Dioxo-3-phenyl-1,4-dihydronaphthalen-2-yl 4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzoate ester group enhances its lipophilicity, potentially improving its cellular uptake and bioavailability .
Propiedades
Fórmula molecular |
C24H16O4 |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
(1,4-dioxo-3-phenylnaphthalen-2-yl) 4-methylbenzoate |
InChI |
InChI=1S/C24H16O4/c1-15-11-13-17(14-12-15)24(27)28-23-20(16-7-3-2-4-8-16)21(25)18-9-5-6-10-19(18)22(23)26/h2-14H,1H3 |
Clave InChI |
GMXHXVRGSRGJFC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=C(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(4-methylphenyl)propanamide](/img/structure/B11598356.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B11598359.png)
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(furan-2-ylmethyl)amino]phenyl furan-2-carboxylate](/img/structure/B11598367.png)
![2-methylpropyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598371.png)
![N-(4-ethoxyphenyl)-2-{3-[2-(2-fluorophenyl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11598375.png)
![4-benzyl-N'-[(3,4-dichlorophenyl)carbamoyl]-N-(4,6-dimethylpyrimidin-2-yl)piperidine-1-carboximidamide](/img/structure/B11598376.png)
![(5Z)-5-[3-chloro-4-(prop-2-en-1-yloxy)benzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11598377.png)
![2-methoxy-4-{(Z)-[2-(3-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate](/img/structure/B11598380.png)
![(3aS,4R,9bR)-8,9-dimethyl-4-(4-methylphenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11598389.png)
![(2E)-2-[4-(hexyloxy)-3-methoxybenzylidene]-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11598400.png)
![(2E,5E)-5-[4-(dimethylamino)benzylidene]-2-(hydroxyimino)-1,3-thiazolidin-4-one](/img/structure/B11598404.png)
![12,12-dimethyl-5-(2-methylpropylsulfanyl)-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11598411.png)
![(5Z)-5-[3-ethoxy-4-(2-methylpropoxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11598424.png)

